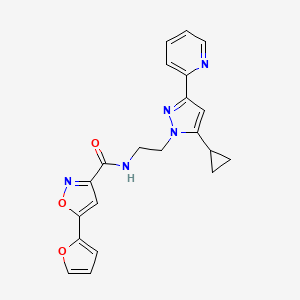

![molecular formula C23H24ClN3O4 B2422372 8-(5-氯-2-甲氧基苯甲酰)-3-苯乙基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1021127-32-1](/img/structure/B2422372.png)

8-(5-氯-2-甲氧基苯甲酰)-3-苯乙基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

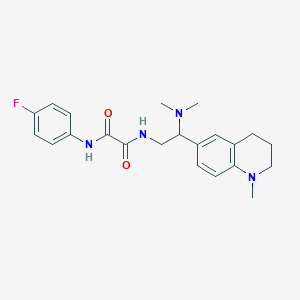

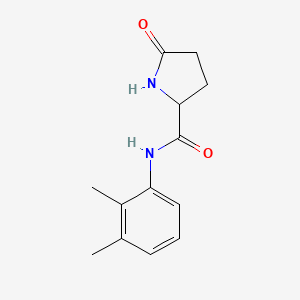

The compound “8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spiro compound, which is a type of compound where two rings share a single atom . Spiro compounds are often found in various fields of chemistry due to their unique properties .

Molecular Structure Analysis

The compound seems to have a spiro[4.5]decane core, which means it has one four-membered ring and one five-membered ring sharing a single atom . It also has a 1,3,8-triazaspiro structure, indicating the presence of nitrogen atoms in the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Generally, the properties of spiro compounds are influenced by the size and nature of the rings and the substituents attached to them .科学研究应用

Insecticide Development

Spirotetramat, derived from this compound, serves as a second-generation insecticide. Developed by Bayer CropScience under the brand name Movento , it exhibits excellent efficacy and safety for crops. Its unique two-way internal absorption and transport properties allow it to reach any part of the plant, effectively preventing egg hatching and larval development of pests on both roots and leaves. Additionally, spirotetramat’s long-lasting efficacy can control pests for up to two months .

Antianxiety Medication

Another derivative, buspirone hydrochloride , is widely used as an efficient antianxiety compound. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5]decane-7,9-dione hydrochloride . Buspirone hydrochloride helps manage anxiety disorders and has found application in therapy .

Pharmaceutical Synthesis

Researchers have explored synthetic routes to obtain spirotetramat. The second method, involving esterification, acylation, cyclization, and nucleophilic substitution from cis-1-amino-4-methoxycyclohexane-1-carboxylic acid , offers advantages over the first route in terms of yield and isomer separation .

Pesticide Properties

Detailed information on the pesticide properties of Cis-3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione (a related compound) is available, including approvals, environmental fate, eco-toxicity, and human health considerations .

Reference Standards

The compound 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione serves as a reference standard for pharmaceutical testing .

Cost-Effective Synthesis

Researchers have developed a high-yield and cost-effective synthesis method for spirotetramat, emphasizing mild conditions, simple operation, and good to excellent yields in each step .

作用机制

Target of Action

The primary targets of this compound are the Receptor-interacting protein kinases (RIPKs) . RIPK1 and RIPK3, along with the mixed lineage kinase domain-like protein (MLKL) pseudokinase, constitute the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with its targets by binding to a deep hydrophobic pocket in the RIPK1 molecule . The benzyl groups of the compound are inserted into the bottom of this pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, reduction of inflammation, and potential therapeutic effects in various diseases involving necroptosis . By inhibiting RIPK1, the compound can prevent the downstream effects of necroptosis, including cell swelling, plasma membrane rupture, and the release of cellular contents .

Action Environment

未来方向

属性

IUPAC Name |

8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-31-19-8-7-17(24)15-18(19)20(28)26-13-10-23(11-14-26)21(29)27(22(30)25-23)12-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQYTILELZVGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

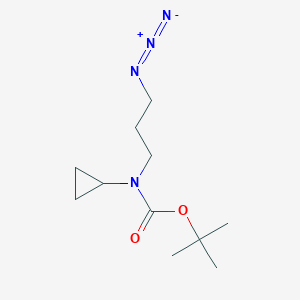

![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)

![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)

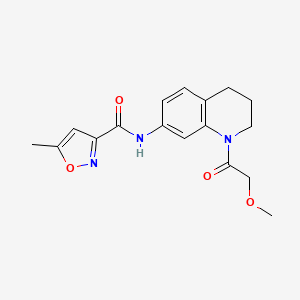

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2422307.png)

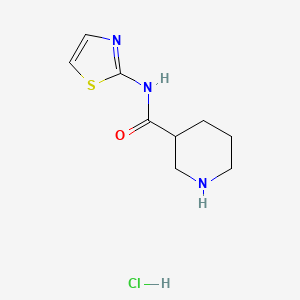

![2-(8-Bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2422311.png)